N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves the reaction of 4-ethylphenylhydrazine with 2-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
- N-(4-ethylphenyl)-2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetamide
- N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-thioacetamide
Uniqueness
N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl and 2-methylbenzoyl groups may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-13-8-10-14(11-9-13)19-17(23)18(24)21-20-16(22)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMLCOJAIUYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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